2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine

Medicinal Chemistry Kinase Inhibitor Design Building Block Selection

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a tetrahydropyrazino[1,2-a]benzimidazole derivative bearing a methyl substituent at the 2-position and a primary amine at the 8-position. Compounds within this fused heterocyclic class have been explored as core scaffolds in kinase inhibitor programs, particularly targeting MNK1/2, ROCK, and other disease-relevant kinases.

Molecular Formula C11H14N4
Molecular Weight 202.261
CAS No. 945912-43-6
Cat. No. B2465034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
CAS945912-43-6
Molecular FormulaC11H14N4
Molecular Weight202.261
Structural Identifiers
SMILESCN1CCN2C(=NC3=C2C=CC(=C3)N)C1
InChIInChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3
InChIKeyQSLZAFJIVSFWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine (CAS 945912-43-6): A Differentiated Heterocyclic Building Block for Kinase-Targeted Library Design


2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a tetrahydropyrazino[1,2-a]benzimidazole derivative bearing a methyl substituent at the 2-position and a primary amine at the 8-position . Compounds within this fused heterocyclic class have been explored as core scaffolds in kinase inhibitor programs, particularly targeting MNK1/2, ROCK, and other disease-relevant kinases [1][2]. The combination of a basic amine handle with the rigid tricyclic core confers physicochemical properties—including moderate lipophilicity (LogP = 0.79) and a topological polar surface area (tPSA) of 47.1 Ų—that place it in a favorable region of lead-like chemical space distinct from other benzimidazole-based building blocks .

Why 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine Cannot Be Replaced by the Unsubstituted Core or N-Alkyl Analogs


The tetrahydropyrazino[1,2-a]benzimidazole scaffold is shared by numerous analogs, but substitution pattern critically governs both physicochemical properties and biological target engagement. The unsubstituted core (CAS 4744-53-0) lacks the 8-amine handle required for amide coupling or urea formation during library synthesis [1]. The 2-des-methyl-8-amino variant (CAS not available) has a hydrogen-bond donor count of 1 and tPSA of 47.1 Ų, identical to the title compound, but its LogP is reduced (XLogP3 = 0.6 vs. LogP = 0.79), altering membrane permeability . Bulkier 2-alkyl analogs such as the 2-isobutyl derivative (CAS 1322604-61-4) increase lipophilicity further (estimated LogP > 2.0) and introduce additional rotatable bonds, which can reduce ligand efficiency and increase metabolic liability [2]. These differences mean that interchange without re-optimization of potency, selectivity, and ADME profiles is scientifically unwarranted [2].

Quantitative Differentiation Evidence for 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine (CAS 945912-43-6) vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 8-Amine vs. 8-Unsubstituted Core (CAS 115213-55-3)

The target compound possesses one hydrogen-bond donor (the 8-NH2 group), whereas the 2-methyl-8-unsubstituted analog (CAS 115213-55-3) has zero H-bond donors [1]. This single H-bond donor enables the 8-amine to act as a synthetic anchor for amide, urea, or sulfonamide coupling, which is impossible with the 8-unsubstituted analog without additional functionalization steps.

Medicinal Chemistry Kinase Inhibitor Design Building Block Selection

Lipophilicity Tuning: LogP of 2-Methyl-8-amine vs. Core Scaffold (CAS 4744-53-0)

The target compound has a measured/calculated LogP of 0.79, compared to an XLogP3 of 0.6 for the unsubstituted tetrahydropyrazino[1,2-a]benzimidazole core (CAS 4744-53-0) [1]. This +0.19 LogP increase, driven by the 2-methyl substituent, modestly enhances predicted membrane permeability while remaining well within the lead-like LogP range (≤3), avoiding the excessive lipophilicity of bulkier 2-alkyl analogs.

ADME Prediction Lead-Likeness Physicochemical Profiling

Molecular Weight Advantage: 2-Methyl-8-amine vs. 2-Isobutyl-8-amine (CAS 1322604-61-4)

The target compound has a molecular weight of 202 Da, compared to approximately 244 Da for the 2-isobutyl-8-amino analog (CAS 1322604-61-4) . The 42 Da lower MW of the 2-methyl derivative yields a higher fraction of heavy atoms capable of target interaction, translating to improved ligand efficiency indices critical for fragment-based and lead-generation campaigns.

Fragment-Based Drug Discovery Ligand Efficiency Library Design

Permeability-Relevant tPSA Comparison: 2-Methyl-8-amine vs. 2-Methyl Core (CAS 115213-55-3)

The target compound has a topological polar surface area (tPSA) of 47.1 Ų, compared to a tPSA of approximately 21.1 Ų for the 8-unsubstituted 2-methyl analog (CAS 115213-55-3) [1]. The higher tPSA of the 8-amine derivative, conferred by the primary amine, reduces predicted passive blood-brain barrier permeability relative to the 8-unsubstituted analog while remaining below the 60 Ų threshold associated with poor oral absorption.

Blood-Brain Barrier Penetration Oral Bioavailability Physicochemical Optimization

Kinase Inhibition Relevance: Aminopyrazine Benzimidazole Series as Validated MNK1/2 and ROCK2 Ligands

Although the target compound itself lacks published target-specific IC50 data, closely related aminopyrazine benzimidazole derivatives have demonstrated potent kinase inhibition: a tetrahydropyrazino[1,2-a]benzimidazole analog achieved an IC50 of 3 nM against ROCK2 [1], while optimized members of the aminopyrazine benzimidazole series reached IC50 values of 0.003 μM (3 nM) against both MNK1 and MNK2 [2]. The 2-methyl-8-amino substitution pattern in the target compound provides the synthetic versatility to access these validated kinase-targeting chemotypes.

Kinase Inhibitor MNK1/2 ROCK2 Structure-Based Drug Design

High-Value Application Scenarios for 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine (CAS 945912-43-6)


Parallel Library Synthesis for Kinase-Targeted Hit Identification

The 8-amine handle enables rapid amide coupling with diverse carboxylic acid building blocks to generate focused libraries targeting the ATP-binding pocket of kinases. The scaffold's precedent for potent MNK1/2 and ROCK2 inhibition (IC50 values as low as 3 nM for close analogs) makes this compound an ideal starting point for hit-finding campaigns against the kinome [1][2].

Fragment-Based Drug Discovery (FBDD) with Built-In Growth Vector

With a molecular weight of only 202 Da, a tPSA of 47.1 Ų, and a lead-like LogP of 0.79, this compound satisfies fragment physicochemical criteria while providing a synthetically accessible primary amine for fragment growing or linking strategies .

Selective Kinase Probe Development via Structure-Based Design

The rigid tetrahydropyrazinobenzimidazole core enforces a well-defined vector orientation that can be exploited in structure-based drug design (SBDD). Analogs of this scaffold have been co-crystallized with MNK1/2 kinases, demonstrating that the 8-position projects toward solvent-exposed regions suitable for modulating selectivity without compromising binding affinity [2].

Peripheral-Targeted Oncology Programs Requiring Low CNS Exposure

The moderate tPSA of 47.1 Ų positions this building block advantageously for programs where blood-brain barrier penetration is undesirable. Derivatives are predicted to favor peripheral distribution over CNS penetration compared to analogs with lower tPSA, reducing the risk of centrally-mediated adverse effects .

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